n-(4-Methoxyphenyl)-n-nitrosoacetamide
Description
N-(4-Methoxyphenyl)-N-nitrosoacetamide is a nitroso derivative of N-(4-methoxyphenyl)acetamide (CAS 51-66-1, ). The parent compound, N-(4-methoxyphenyl)acetamide, features an acetamide group bonded to a 4-methoxyphenyl ring. Introducing the nitroso (-N=O) group at the nitrogen atom confers distinct chemical and biological properties. The methoxy group (-OCH₃) is electron-donating, influencing the compound’s electronic profile and reactivity compared to alkyl or halogen-substituted analogs.
Properties
CAS No. |
14839-81-7 |
|---|---|
Molecular Formula |
C9H10N2O3 |
Molecular Weight |
194.19 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-N-nitrosoacetamide |
InChI |
InChI=1S/C9H10N2O3/c1-7(12)11(10-13)8-3-5-9(14-2)6-4-8/h3-6H,1-2H3 |
InChI Key |
DXFLDQFIMVZSDP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1=CC=C(C=C1)OC)N=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxyphenyl)-N-nitrosoacetamide typically involves the reaction of 4-methoxyaniline with nitrous acid, followed by acetylation. The reaction conditions often include maintaining a low temperature to control the formation of the nitroso group and using acetic anhydride for the acetylation step .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as using eco-friendly solvents and catalysts, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-(4-Methoxyphenyl)-N-nitrosoacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine and chlorinating agents are employed for substitution reactions
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated phenyl derivatives
Scientific Research Applications
N-(4-Methoxyphenyl)-N-nitrosoacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of dyes and pigments .
Mechanism of Action
The mechanism of action of N-(4-Methoxyphenyl)-N-nitrosoacetamide involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites in proteins, leading to modifications that affect their function. This interaction can influence various biochemical pathways, including those involved in cell signaling and metabolism .
Comparison with Similar Compounds
Comparison with Structurally Similar N-Nitrosoacetamides
N-(4-Methylphenyl)-N-nitrosoacetamide (CAS 10557-67-2)
- Structural Differences : The 4-methylphenyl substituent (electron-donating methyl group) vs. 4-methoxyphenyl in the target compound.
- Physicochemical Properties :
- Toxicity: Both compounds belong to the N-nitroso class, which is associated with carcinogenicity and mutagenicity (). The methyl derivative’s toxicity data include mutagenicity in bacterial assays (e.g., Salmonella TA100 at 1 nmol/plate) ().
N-(β-Chloroethyl)-N-nitrosoacetamide (CAS 60784-40-9)
- Structural Differences : A β-chloroethyl group replaces the aromatic ring, introducing electrophilic chlorine.
- Toxicity: Exhibits mutagenicity in mammalian cells (e.g., mouse lymphoma assay at 500 nmol/L) and emits toxic Cl⁻ and NOx upon decomposition ().
Table 1: Key Properties of N-Nitrosoacetamides
Comparison with Non-Nitroso Acetamide Derivatives
Anti-Cancer Acetamides ()
Compounds like N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (38) exhibit anti-cancer activity (IC₅₀ values < 50 µM against HCT-1, MCF-7 cell lines). Unlike nitroso derivatives, these lack mutagenic nitroso groups and instead rely on sulfonyl and heterocyclic moieties for efficacy.
Hypoglycemic Acetamides ()
Derivatives such as N-[2-(4-methoxyphenyl)ethyl]-2-naphthalen-1-yl-acetamide (3a) reduce blood sugar by 25.1% in rat models. The ethyl linker and naphthalene group enhance bioavailability, contrasting with nitroso compounds’ reactive profiles.
Structural and Crystallographic Insights
- Crystal Packing : While direct data for the target compound are unavailable, highlights that methoxyphenyl-substituted acetamides form hydrogen-bonded networks (e.g., N—H···O and O—H···O interactions). The methoxy group’s orientation (equatorial in piperazine analogs) influences molecular conformation and stability .
- Dihedral Angles : In related salts, dihedral angles between aryl rings range from 62.3° to 68.4°, affecting π-π stacking and solubility .
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